3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine
Description
3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclobutyl group at the 3-position and a piperidin-4-ylmethyl substituent at the 1-position. Pyrazole-based compounds are widely explored in medicinal chemistry due to their versatility in modulating biological targets, including kinases, proteases, and neurotransmitter enzymes. The cyclobutyl group introduces conformational rigidity and a compact hydrophobic profile, while the piperidinylmethyl moiety may enhance solubility and binding interactions with target proteins.
Properties
IUPAC Name |
5-cyclobutyl-2-(piperidin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c14-13-8-12(11-2-1-3-11)16-17(13)9-10-4-6-15-7-5-10/h8,10-11,15H,1-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIJHFSEDLYWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine (CAS: 2098023-37-9) is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a cyclobutyl group and a piperidinyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological and cancer research.
Chemical Structure
The chemical formula of this compound is C13H22N with a molecular weight of 206.33 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The specific mechanisms include:
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit the growth of human leukemia cells with an IC50 value in the low micromolar range.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of cognitive impairment. It has been shown to enhance memory retention and improve cognitive function in animal models, potentially through modulation of histamine receptors.
Case Study: Cognitive Enhancement
In a study involving rat models, administration of the compound resulted in improved performance in memory tasks at doses as low as 0.03 mg/kg, indicating its potential as a cognitive enhancer .
Research Applications
The unique properties of this compound make it a valuable candidate for various research applications:
- Medicinal Chemistry : As a lead compound for drug development targeting neurological disorders.
- Material Science : Its structural characteristics lend themselves to the synthesis of novel materials.
- Catalysis : The compound can serve as a ligand in catalytic reactions.
Scientific Research Applications
Medicinal Chemistry
- Neurological Disorders :
-
Antimicrobial Activity :
- Research indicates that derivatives of pyrazole compounds can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound's efficacy is still emerging, its structural similarities to other active compounds suggest potential effectiveness in this area .
- Anticancer Properties :
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The compound can be reduced to modify functional groups.
- Substitution : The piperidin-4-ylmethyl group can be substituted with other alkyl or aryl groups, leading to derivatives with potentially different properties .
Industrial Applications
- Building Block for Synthesis :
- Material Science :
Recent studies have focused on the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Neurological Effects | Modulation of neurotransmitter systems; potential antidepressant properties |
| Antimicrobial Activity | Preliminary evidence suggests effectiveness against certain bacterial strains |
| Anticancer Mechanisms | Inhibition of metabolic pathways related to cancer cell proliferation |
These findings highlight the compound's potential across multiple therapeutic areas, warranting further investigation into its mechanisms of action and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-position of the 1H-pyrazol-5-amine core is critical for biological activity. Key comparisons include:
- Cycloalkyl vs. Cycloalkyl groups, such as cyclohexyl (24i), result in inactivity, likely due to steric hindrance or poor compatibility with the thrombin active site. In contrast, the smaller cyclobutyl group in the target compound may balance rigidity and steric bulk more effectively.
- Size and Rigidity : Cyclopropyl (3-position) in PCTAIRE kinase inhibitors () demonstrates that compact cycloalkyl groups can enhance binding to kinase pockets. The cyclobutyl group, being slightly larger, may offer similar advantages with improved metabolic stability.
Structural and Spectroscopic Analysis
- Tautomerism and NMR Studies : and emphasize the role of tautomerism in pyrazole derivatives. For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, DFT calculations (B97D, TPSSTPSS functionals) accurately predict NMR chemical shifts, aiding structural validation . Similar methods could resolve tautomeric states or conformational preferences in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
